Methyl Morpholinoacetate
Overview
Description
Methyl Morpholinoacetate is a chemical compound with the molecular formula C7H13NO3. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen and one oxygen atom. This compound is of interest due to its versatile applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Morpholinoacetate can be synthesized through several methods. One common approach involves the reaction of morpholine with methyl chloroacetate under basic conditions. The reaction typically proceeds as follows:
Reactants: Morpholine and methyl chloroacetate.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl Morpholinoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl Morpholinoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: this compound derivatives have shown potential in drug development, particularly in the design of anticancer and antiviral agents.
Mechanism of Action
The mechanism of action of Methyl Morpholinoacetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating receptor activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- Methyl 2-morpholinoacetate
- Methyl 4-morpholineacetate
- N-Morpholinoacetic acid methyl ester
Comparison: Methyl Morpholinoacetate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity. For instance, its morpholine ring can provide enhanced solubility and better interaction with biological targets .
Biological Activity
Methyl Morpholinoacetate (MMA) is a chemical compound recognized for its diverse biological activities, particularly in medicinal chemistry. Its unique structural features, including a morpholino group and various substituents, contribute to its potential as a pharmaceutical agent. This article explores the biological activity of MMA, focusing on its mechanisms of action, cytotoxicity against cancer cells, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₅H₁₉N₃O₂
- Molecular Weight : 293.36 g/mol
The structure includes a morpholino ring, which enhances solubility and interaction with biological targets, making it a valuable scaffold in drug design.
MMA exhibits biological activity through several mechanisms:
- Enzyme Inhibition : MMA can act as an inhibitor or activator of specific enzymes involved in various metabolic pathways. This modulation can influence cellular processes critical for drug efficacy.
- Receptor Interaction : Studies have revealed that MMA derivatives can selectively bind to certain receptors, such as the CB2 cannabinoid receptor, demonstrating significant selectivity and potential therapeutic applications .
Cytotoxicity Studies
Research has demonstrated that MMA and its derivatives exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
Compound | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
This compound | Colo205 | 12.94 | Effective against doxorubicin-sensitive cells |
This compound | Colo320 | 4.87 | Effective against doxorubicin-resistant cells |
Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate | Colo205 | 2.05 | High potency; selective for cancer cells |
Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate | MRC-5 (normal fibroblast) | No toxicity observed | Indicates selectivity towards tumor cells |
These results indicate that MMA derivatives possess significant anticancer properties while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of MMA in various biological contexts:
- Cytotoxicity Against Cancer Cells : A study demonstrated that MMA derivatives exhibited significant cytotoxicity with IC50 values ranging from 12 to 21 μM against tested cancer cell lines. Notably, compounds with the morpholine moiety showed enhanced activity due to their structural properties .
- Selective CB2 Receptor Agonism : Research indicated that substituting phenolic groups with this compound led to compounds that were 500-fold selective agonists for the CB2 receptor. This selectivity suggests potential applications in pain management and anti-inflammatory therapies .
- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of MMA derivatives have revealed that specific modifications to the morpholino and phenoxy groups can significantly alter biological activity, guiding future drug design efforts .
Properties
IUPAC Name |
methyl 2-morpholin-4-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6-8-2-4-11-5-3-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMOFXOWXXOMEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361465 | |
Record name | Methyl Morpholinoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35855-10-8 | |
Record name | Methyl Morpholinoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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